1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine
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Overview
Description
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound is characterized by the presence of a methoxyethyl group, a prop-2-yn-1-yl group, and a propyl group attached to the piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2-methoxyethyl chloride, followed by the introduction of the prop-2-yn-1-yl group through a nucleophilic substitution reaction. The final step involves the addition of the propyl group via a reductive amination process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or prop-2-yn-1-yl groups can be replaced with other functional groups using appropriate reagents.
Addition: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives
Scientific Research Applications
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and prop-2-yn-1-yl groups play a crucial role in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)piperazine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
1-(2-Methoxyethyl)-4-propylpiperazine: Lacks the prop-2-yn-1-yl group, which may influence its ability to undergo addition reactions.
4-(Prop-2-yn-1-yl)-2-propylpiperazine: Lacks the methoxyethyl group, which may impact its solubility and interaction with molecular targets
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-propyl-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-4-6-13-12-14(7-5-2)8-9-15(13)10-11-16-3/h2,13H,4,6-12H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARKCZUDNJJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1CCOC)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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